Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate
Description
Properties
Molecular Formula |
C14H17NO2S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
ethyl 2-(1-benzothiophen-3-yl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C14H17NO2S/c1-4-17-14(16)13(15(2)3)11-9-18-12-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3 |
InChI Key |
CGUKIRYDKAAMEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC2=CC=CC=C21)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step may involve the alkylation of a suitable intermediate with dimethylamine.
Esterification: The final step involves the esterification of the intermediate with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or the benzo[b]thiophene ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[b]thiophene moiety and the dimethylamino group can play crucial roles in binding to the target and exerting the compound’s effects.
Comparison with Similar Compounds
Centrophenoxine (Meclofenoxate)
Structure: Centrophenoxine consists of a p-chlorophenoxyacetic acid moiety esterified with 2-(dimethylamino)ethanol. Key Differences:
- The target compound replaces the phenoxy group with a benzo[b]thiophene ring, increasing aromaticity and electron density.
- Centrophenoxine is hydrolyzed in vivo to release dimethylaminoethanol (DMAE), a nootropic agent, suggesting the target compound may also undergo ester hydrolysis for bioactivity . Applications: Centrophenoxine is used as a cognitive enhancer, while the benzo[b]thiophene derivative could exhibit improved blood-brain barrier penetration due to higher lipophilicity.
Ethyl 4-(Dimethylamino) Benzoate
Structure: A benzoate ester with a dimethylamino group at the para position. Key Differences:
- The absence of a heterocyclic ring in this compound reduces steric hindrance and electronic complexity compared to the target compound.
- shows ethyl 4-(dimethylamino) benzoate has superior polymerization efficiency in resin cements, suggesting the target compound’s thiophene ring may alter reactivity in material applications .
Ethyl Bromocyanoacetate Derivatives
Structure: Benzothiazole or indole derivatives coupled with ethyl bromocyanoacetate (). Key Differences:
Fluorinated Acrylate Esters
Structure: Polymers incorporating 2-(dimethylamino)ethyl methacrylate (). Key Differences:
- Fluorinated chains in these esters enhance hydrophobicity, whereas the benzo[b]thiophene in the target compound may promote π-π stacking in polymers .
Data Tables
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzo[b]thiophene | Ethyl 2-(dimethylamino)acetate | Thiophene, dimethylamino ester |
| Centrophenoxine | p-Chlorophenoxyacetate | Dimethylaminoethyl ester | Phenoxy, dimethylamino ester |
| Ethyl 4-(dimethylamino) benzoate | Benzene ring | Ethyl ester, dimethylamino at C4 | Benzoate, dimethylamino |
| Ethyl bromocyanoacetate derivative | Benzothiazole | Cyano, bromo, ethyl ester | Benzothiazole, cyano, ester |
Research Findings
- Reactivity: The dimethylamino group in the target compound likely enhances nucleophilicity, similar to its role in resin cement polymerization () .
- Material Science : The electron-rich thiophene ring could improve charge transfer in conductive polymers, contrasting with fluorinated esters’ focus on hydrophobicity () .
Biological Activity
Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of benzo[b]thiophene derivatives with dimethylaminoacetic acid esters. Various methodologies have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in Table 1:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against S. aureus.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve modulation of signaling pathways associated with inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the dimethylamino group enhances solubility and bioavailability, while the benzo[b]thiophene ring contributes to its interaction with biological targets.
Research indicates that variations in substituents on the thiophene ring can significantly affect potency. For instance, compounds with electron-withdrawing groups at specific positions on the ring demonstrated enhanced antibacterial activity compared to their electron-donating counterparts.
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University assessed various derivatives of benzo[b]thiophene, including this compound. The study found that modifications on the thiophene ring led to a range of MIC values against S. aureus and E. coli, highlighting the importance of structural optimization in drug design.
- Anti-inflammatory Mechanism : In another investigation published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of this compound using an LPS-induced inflammation model in mice. Results indicated a significant reduction in inflammatory markers, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
